7-Benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
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Overview
Description
The compound “7-Benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione” is a unique chemical with the linear formula C18H21N5O2 . It has a molecular weight of 339.4 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely undefined in the available resources. The compound has a molecular weight of 339.4 , but other properties like melting point, boiling point, solubility, and spectral data are not provided .Scientific Research Applications
1. Novel Synthesis Techniques
7-Benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione is utilized in various novel synthesis techniques. For instance, it is involved in the multicomponent synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This process is significant for its efficiency, reusability, and excellent activity of the catalyst in solvent-free conditions under microwave irradiation (Rahmani et al., 2018).
2. Inhibitory Activity in Photosystem II
Research has also demonstrated that derivatives of this compound can act as inhibitors at the Q(B) site of the photosystem II D1 reaction center protein. This finding is crucial in the field of biochemistry, especially for understanding the mechanism of photosynthesis and developing inhibitors with specific target sites (Oettmeier et al., 2001).
3. Applications in Organic Chemistry
In organic chemistry, this compound is involved in various synthesis reactions. For example, it plays a role in the synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, which have shown potential in the autorecycling oxidation of some amines and alcohols (Mitsumoto & Nitta, 2004).
4. Role in Inhibition and Corrosion Protection
This compound is also studied for its role in the inhibition of mild steel corrosion in acidic solutions, demonstrating its potential in materials science and engineering. The study of its derivatives in corrosion inhibition is crucial for understanding their interactions with metal surfaces and their effectiveness in protective applications (Chafiq et al., 2020).
5. Use in Semiconductor Research
Additionally, research into nitrogen-embedded small-molecule semiconducting materials has utilized derivatives of this compound. These studies are significant for the development of new materials with specific electronic properties, beneficial for electronic and optoelectronic applications (Zhou et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-20-15-14(16(24)21(2)18(20)25)23(12-13-8-4-3-5-9-13)17(19-15)22-10-6-7-11-22/h3-5,8-9H,6-7,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWWUJCVMRJXMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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